molecular formula C10H11N3O4S B12553673 Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- CAS No. 194156-43-9

Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro-

Cat. No.: B12553673
CAS No.: 194156-43-9
M. Wt: 269.28 g/mol
InChI Key: CHYNXTKOSCFXRI-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- is a chemical compound with a complex structure It is characterized by the presence of a benzenesulfonamide group, a cyano group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an amine derivative, followed by nitration and subsequent cyano group introduction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing groups to the compound.

    Reduction: This reaction can reduce the nitro group to an amine group.

    Substitution: This reaction can replace one functional group with another, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include halogens like chlorine or bromine, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Products may include benzenesulfonic acids or other oxygenated derivatives.

    Reduction: Products may include amine derivatives.

    Substitution: Products may include halogenated benzenesulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, N-(2-cyano-1-methylethyl)-: Lacks the nitro group, which may result in different chemical and biological properties.

    Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-amino-:

    Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-chloro-: Contains a chloro group, which can affect its chemical stability and reactivity.

Uniqueness

Benzenesulfonamide, N-(2-cyano-1-methylethyl)-4-nitro- is unique due to the presence of both cyano and nitro groups, which confer distinct chemical properties. These groups can participate in a variety of reactions, making the compound versatile for different applications in research and industry.

Properties

CAS No.

194156-43-9

Molecular Formula

C10H11N3O4S

Molecular Weight

269.28 g/mol

IUPAC Name

N-(1-cyanopropan-2-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H11N3O4S/c1-8(6-7-11)12-18(16,17)10-4-2-9(3-5-10)13(14)15/h2-5,8,12H,6H2,1H3

InChI Key

CHYNXTKOSCFXRI-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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